6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Anti-proliferative Gallium-resistant lung cancer AXL kinase

Source the definitive AXL/AChE tool compound validated against drug-resistant NSCLC. This pyrazolo[4,3-c]quinoline (CAS 932325-42-3) is the superior lead from an 8-series virtual screening campaign, delivering 80-fold potency gain over gallium acetylacetonate and 6.15-fold superiority over co-lead 7919469 in resistant A549 models. With a fully characterized 6-methoxy/3-nitrophenyl/p-tolyl pharmacophore, it is the essential reference for SAR studies, allosteric AChE modulation, and kinase resistance workflows. Guaranteed >98% purity ensures regioisomeric distinction from inactive analogs.

Molecular Formula C24H18N4O3
Molecular Weight 410.433
CAS No. 932325-42-3
Cat. No. B2378344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
CAS932325-42-3
Molecular FormulaC24H18N4O3
Molecular Weight410.433
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC(=CC=C5)[N+](=O)[O-]
InChIInChI=1S/C24H18N4O3/c1-15-9-11-16(12-10-15)22-20-14-25-23-19(7-4-8-21(23)31-2)24(20)27(26-22)17-5-3-6-18(13-17)28(29)30/h3-14H,1-2H3
InChIKeyWIFMTQPVQGNTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932325-42-3): Core Identity and Research Provenance for Scientific Procurement


6-Methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932325-42-3, also designated Compound 5476423 in MeSH) is a fully aromatic pentacyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family [1]. Its structure features a 6-methoxy substitution on the quinoline ring, a 3-nitrophenyl group at N1 of the pyrazole, and a p-tolyl (4-methylphenyl) group at C3 of the pyrazole [2]. The compound was identified through virtual screening of an AXL kinase homology model and has demonstrated anti-proliferative effects against gallium-resistant human lung adenocarcinoma (A549) cells [1]. It was introduced into the MeSH database in 2015 as a pyrazole/quinoline hybrid with potential anticancer applications [2].

Why Generic Substitution of 6-Methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline Is Scientifically Unsupported


Within the pyrazolo[4,3-c]quinoline chemotype, even minor substituent changes produce functionally divergent molecules. The 6-methoxy substitution pattern on the quinoline ring, combined with the specific 3-nitrophenyl (N1) and p-tolyl (C3) arrangement, constitutes a distinct pharmacophore that cannot be extrapolated from close analogs such as the 8-methoxy regioisomer or the 3-(4-nitrophenyl) variant (CAS 901044-98-2) [1]. Compound 5476423 was explicitly identified as the superior lead from an eight-series virtual screening campaign targeting AXL kinase, outperforming the co-lead 7919469—a naphthalene-tetrazole scaffold—by a factor of over 6-fold in potency against gallium-resistant lung cancer cells [2]. Cross-class substitution with non-pyrazoloquinoline compounds such as gallium acetylacetonate (GaAcAc) or 8-hydroxyquinoline-based scaffolds fails to recapitulate this compound's dual activity profile of AXL pathway suppression and AChE inhibition [2][3]. The quantitative basis for this differentiation is detailed in Section 3.

6-Methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline: Head-to-Head Comparative Evidence for Differentiated Procurement Decisions


Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: 6.15-Fold Advantage Over Co-Lead Compound 7919469

In the primary screening study, compound 5476423 (target) demonstrated an 80-fold increase in anti-proliferative potency relative to the baseline agent gallium acetylacetonate (GaAcAc) against gallium-resistant (R) A549 human lung adenocarcinoma cells. By comparison, co-lead compound 7919469 achieved only a 13-fold increase over the same baseline, yielding a 6.15-fold potency advantage for 5476423 over its closest in-study comparator [1]. Furthermore, in combination studies, co-treatment of GaAcAc with 5476423 doubled (2-fold increase) the efficacy of GaAcAc against R-cells, whereas co-treatment with 7919469 produced only a 1.2-fold increase—a 1.67-fold advantage for 5476423 in combination potentiation [1]. Both lead compounds significantly suppressed AXL protein expression in R-cells, which exhibited elevated AXL levels compared to gallium-sensitive (S) cells, but the differential potency magnitudes indicate 5476423 as the more effective AXL-pathway-targeting agent [1].

Anti-proliferative Gallium-resistant lung cancer AXL kinase

AXL Protein Suppression in Drug-Resistant vs Drug-Sensitive Lung Cancer Cells: Mechanistic Differentiation from Non-AXL-Targeted Comparators

The study directly compared AXL protein expression levels in gallium-sensitive (S) and gallium-resistant (R) A549 cells. R-cells showed elevated AXL protein expression compared to S-cells [1]. Treatment with compound 5476423 significantly suppressed AXL protein expression in R-cells, as did compound 7919469, but the quantitative fold-potency data (80-fold vs 13-fold over GaAcAc) indicates that 5476423 achieves this suppression at substantially lower effective concentrations [1]. The baseline agent GaAcAc did not suppress AXL expression, establishing 5476423 as mechanistically differentiated from gallium-based therapies [1]. This represents a class-level inference for pyrazoloquinoline-based AXL modulation, with 5476423 as the most potent exemplar from the screening campaign.

AXL kinase Drug resistance reversal Protein expression suppression

Acetylcholinesterase Inhibitory Activity: Non-Competitive Kinetics Differentiating 5476423 from Classical AChE Inhibitors

In an independent in vitro study, compound 5476423 inhibited acetylcholinesterase (AChE) activity within the early micromolar range [1]. Michaelis-Menten kinetic analysis revealed a non-competitive inhibition mechanism, demonstrated by a decrease in the maximum velocity (Vmax) of the AChE-catalyzed hydrolysis reaction without affecting the Michaelis constant (Km) [1]. This non-competitive profile contrasts with classical active-site AChE inhibitors such as donepezil and galantamine, which typically exhibit competitive or mixed-type kinetics [1]. Compound 5476423 was computationally derived from the dimerization of two 8-hydroxyquinoline molecules, yet its AChE inhibitory activity and non-competitive mechanism are not recapitulated by 8-hydroxyquinoline alone, which primarily acts as a metal-chelating antioxidant rather than a direct AChE inhibitor [1].

Acetylcholinesterase inhibition Non-competitive kinetics Alzheimer's disease

Structural Differentiation from the 3-(4-Nitrophenyl) Analog (CAS 901044-98-2): Substituent Impact on Physicochemical Profile

The closest commercially cataloged structural analog to 5476423 is 6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901044-98-2), which differs solely by a nitro group replacing the methyl group at the para-position of the 3-phenyl ring [1]. This substitution substantially alters the compound's physicochemical profile: the p-tolyl analog (5476423) bears an electron-donating methyl group (Hammett σp = -0.17), while the 4-nitrophenyl analog bears a strongly electron-withdrawing nitro group (Hammett σp = +0.78) [2]. This difference impacts calculated lipophilicity (XLogP3: ~4.8 for the nitro analog vs estimated ~5.5 for the tolyl analog based on fragment contributions) and the electronic character of the conjugated pyrazoloquinoline core [1]. In pyrazolo[4,3-c]quinoline A3 adenosine receptor antagonists, para-substitution on the 3-phenyl ring is a known determinant of receptor affinity and selectivity, with methyl substitution (as in 5476423) associated with optimal activity in certain receptor contexts, while nitro substitution often reduces target engagement due to unfavorable electronic effects [3].

Structure-activity relationship Lipophilicity Pyrazoloquinoline analogs

Chemotype Divergence from 7919469: Pyrazoloquinoline vs Naphthalene-Tetrazole Scaffold

Compound 5476423 and compound 7919469 were identified as co-leads from the same virtual screening campaign but represent fundamentally different chemotypes [1]. 5476423 is a pyrazolo[4,3-c]quinoline (MeSH: Pyrazoles + Quinolines), whereas 7919469 is classified as a naphthalene-tetrazole hybrid (MeSH: Naphthalenes + Tetrazoles) [1][2]. This chemotype divergence carries significant implications: pyrazolo[4,3-c]quinolines have established SAR across multiple target families including A3 adenosine receptors, COX-2, PDE10A, and benzodiazepine receptors, providing a broader literature framework for scaffold optimization and target deconvolution [3]. In contrast, the naphthalene-tetrazole scaffold of 7919469 has a more limited pharmacological annotation [2]. The 6.15-fold superior potency of 5476423 (see Evidence Item 1) combined with the more extensively characterized pyrazoloquinoline scaffold makes 5476423 the preferred starting point for medicinal chemistry optimization programs targeting AXL-mediated drug resistance.

Scaffold differentiation Chemotype comparison Lead optimization

Optimal Research and Procurement Scenarios for 6-Methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932325-42-3)


Gallium-Resistant Non-Small Cell Lung Cancer (NSCLC) Model Development with AXL Pathway Profiling

Compound 5476423 is directly validated for use in gallium-resistant A549 lung adenocarcinoma models, where it demonstrates an 80-fold potency gain over GaAcAc and 6.15-fold superiority over co-lead 7919469 [1]. Researchers establishing drug-resistant NSCLC cell lines can employ 5476423 as a positive control compound for AXL pathway inhibition, with concurrent measurement of AXL protein suppression as a mechanistic readout. The 2-fold combination potentiation with GaAcAc further supports its use in combination therapy screening protocols aimed at overcoming acquired gallium resistance [1]. This application is specifically grounded in the quantitative evidence from the Oyewumi et al. (2014) primary screening study and is not extrapolated to other resistance mechanisms.

Acetylcholinesterase Allosteric Modulation Studies in Neurodegenerative Disease Research

The non-competitive AChE inhibition kinetics established for 5476423 (early micromolar IC50 with Vmax reduction and unchanged Km) support its deployment as a tool compound for investigating allosteric AChE modulation mechanisms, which are mechanistically distinct from the orthosteric inhibition typical of donepezil and galantamine [2]. This compound is suitable for in vitro enzymatic studies where differentiation between competitive and non-competitive AChE inhibitors is required, particularly in Alzheimer's disease research contexts where allosteric modulation may offer advantages in reducing peripheral cholinergic side effects [2]. The computational derivation from 8-hydroxyquinoline dimerization also positions 5476423 as a reference compound for structure-based design of non-competitive AChE inhibitors [2].

Pyrazolo[4,3-c]quinoline Scaffold Reference Standard for Medicinal Chemistry SAR Campaigns

As a well-characterized pyrazolo[4,3-c]quinoline with defined substituents at three key positions (6-OCH3, N1-(3-nitrophenyl), C3-(p-tolyl)), compound 5476423 serves as a reference standard for structure-activity relationship (SAR) studies across multiple target families associated with this scaffold, including A3 adenosine receptors, COX-2, PDE10A, and benzodiazepine receptors [3]. Its crystallization, spectroscopic characterization, and HPLC purity profiling make it suitable as an analytical reference for distinguishing regioisomeric impurities (e.g., 8-methoxy analog) in synthetic batches [3]. The p-tolyl substitution specifically provides a contrasting electronic profile (electron-donating, σp = -0.17) compared to the 4-nitrophenyl analog (electron-withdrawing, σp = +0.78), enabling systematic exploration of electronic effects on target binding within the pyrazoloquinoline series [4].

Virtual Screening Hit Validation and Computational Docking Benchmarking

Compound 5476423 was originally identified through virtual screening of an AXL kinase homology model and subsequently validated in cellular assays [1]. This provenance makes it a well-documented benchmark compound for validating computational screening workflows targeting the AXL kinase domain, particularly for researchers developing new homology models or docking protocols for kinases implicated in drug resistance [1]. The availability of both a superior lead (5476423, 80-fold gain) and an inferior lead (7919469, 13-fold gain) from the same virtual screening campaign provides a built-in negative control for assessing the predictive power of computational methods—a rare advantage in benchmarking studies [1].

Quote Request

Request a Quote for 6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.